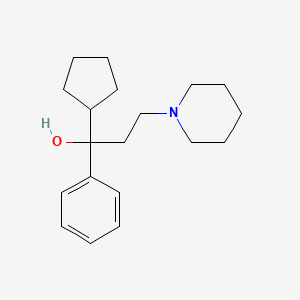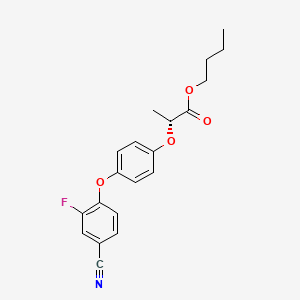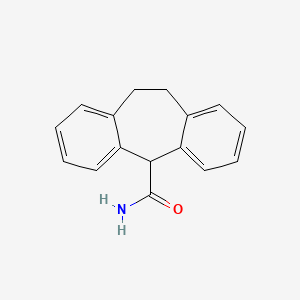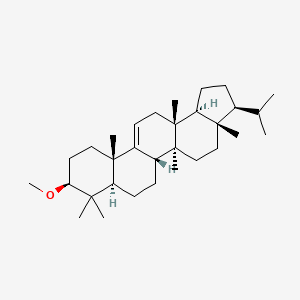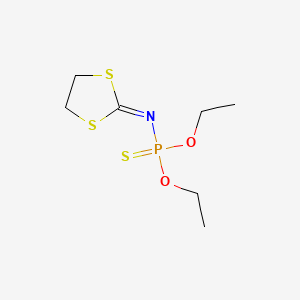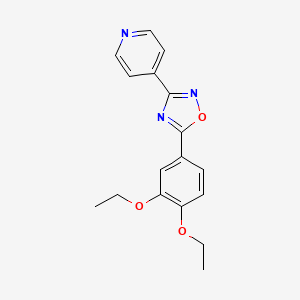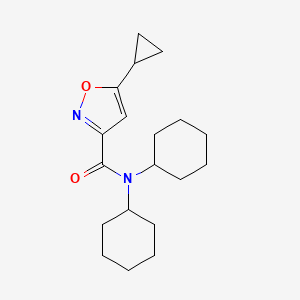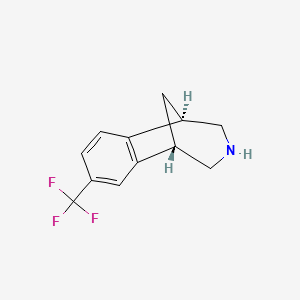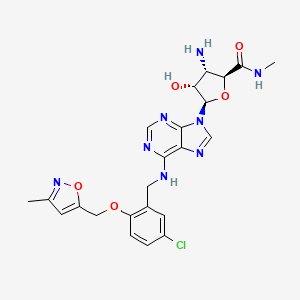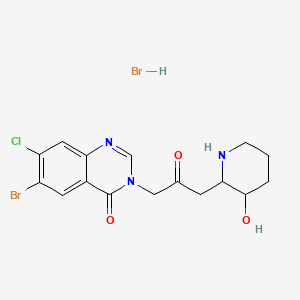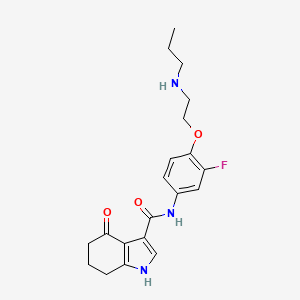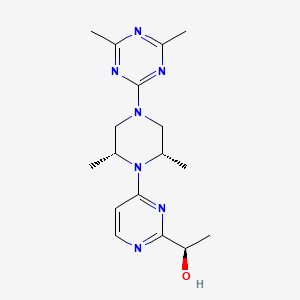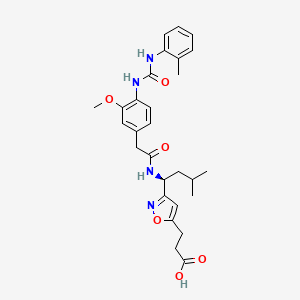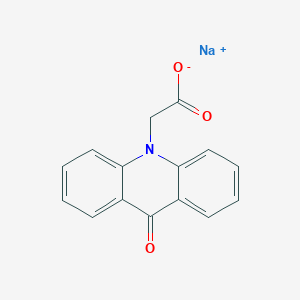
Camedon
概要
説明
Camedon is a chemical compound known for its role as an interferon inducer. It has the molecular formula C15H10NO3.Na and a molecular weight of 275.24 g/mol . This compound is primarily used in research settings and is not intended for human consumption .
作用機序
Target of Action
Cridanimod sodium, also known as Camedon, primarily targets the progesterone receptor . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy .
Mode of Action
Cridanimod sodium interacts with its target by increasing the expression of the progesterone receptor . This interaction potentially results in increased sensitivity to progestin therapy .
Biochemical Pathways
It is known that the compound’s action on the progesterone receptor can influence the hormonal regulation of the menstrual cycle and pregnancy .
Pharmacokinetics
The compound’s physicochemical properties, such as a logp of 26, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Cridanimod sodium’s action primarily involve the enhancement of progesterone receptor expression . This can potentially lead to increased sensitivity to progestin therapy, which could be beneficial in conditions where such therapy is used .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Camedon involves several synthetic routes. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired compound. The specific details of the synthetic route are proprietary and not widely published.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for research applications .
化学反応の分析
Types of Reactions: Camedon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
Camedon has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: this compound is employed in biological research to investigate its effects on cellular processes and pathways.
Medicine: Research studies utilize this compound to explore its potential therapeutic effects and mechanisms of action.
類似化合物との比較
Camedon can be compared with other interferon inducers and compounds with similar chemical structures. Some similar compounds include:
Interferon Inducers: Compounds that also stimulate the production of interferons.
Chemical Analogues: Compounds with similar chemical structures but different functional groups or properties.
Uniqueness: this compound is unique due to its specific molecular structure and its ability to induce interferon production effectively. This makes it a valuable tool in research settings for studying immune responses and developing new therapeutic strategies .
特性
CAS番号 |
58880-43-6 |
|---|---|
分子式 |
C15H11NNaO3 |
分子量 |
276.24 g/mol |
IUPAC名 |
sodium;2-(9-oxoacridin-10-yl)acetate |
InChI |
InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18); |
InChIキー |
DTBMZZDVZAZJNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O.[Na] |
外観 |
A crystalline solid |
Key on ui other cas no. |
144696-36-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
38609-97-1 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cridanimod sodium; Cridanimod Na; Sodium Cridanimod; XBIO101; XBIO-101; XBIO 101; Cycloferon; Cyclopheron; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Camedon?
A: this compound functions as an interferon inducer [, ]. This means it stimulates the production of interferons, proteins crucial for regulating the immune system and combating viral infections. Specifically, this compound has been shown to induce the production of interferon alpha and beta [].
Q2: How effective is this compound against viral infections, and which viruses have been studied?
A: Research indicates that this compound exhibits antiviral activity against a range of viruses in vitro and in vivo. Studies in mice demonstrated a prophylactic effect against tick-borne encephalitis, yellow fever, and Western equine encephalomyelitis when administered before infection [, ]. Additionally, this compound inhibited HIV-1 replication in MT-4 and CEM cell cultures, showing comparable efficacy to Azidothymidine in protecting cells from viral damage [, ].
Q3: Aside from its antiviral properties, what other potential therapeutic applications does this compound have?
A: this compound shows promise as an adjuvant therapy for endometrial cancer []. It increases the expression of progesterone receptors (PR) in endometrial cancer cells, potentially enhancing their sensitivity to progestin therapy. This could lead to tumor regression through various mechanisms, including inhibiting estrogen release and suppressing tumor cell growth [].
Q4: What is known about the relationship between this compound's structure and its activity?
A: While specific structure-activity relationship (SAR) studies for this compound haven't been detailed in the provided research, its classification as an "early interferon inducer" suggests structural features enabling rapid interferon production [, ]. Further investigations into structural modifications and their impact on activity, potency, and selectivity would be valuable areas for future research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


